![molecular formula C22H22 B15163446 1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene CAS No. 143543-95-7](/img/structure/B15163446.png)
1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene is a complex organic compound characterized by its unique structure, which includes a butyl group and a phenyl ring connected by a buta-1,3-diyn-1-yl linkage
Méthodes De Préparation
The synthesis of 1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-butyl-4-ethynylbenzene and 4-ethylphenylacetylene.
Coupling Reaction: These starting materials undergo a homocoupling reaction in the presence of a copper (I) chloride catalyst and air as the oxidant to yield the desired product.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the 1,3-diyn-1-yl linkage.
Analyse Des Réactions Chimiques
1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, resulting in alkenes or alkanes.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mécanisme D'action
The mechanism by which 1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways . The specific pathways and targets depend on the context of its application, whether in biological systems or material science.
Comparaison Avec Des Composés Similaires
1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene can be compared with similar compounds such as:
1-Butyl-4-ethynylbenzene: This compound lacks the additional ethylphenyl group, making it less complex and potentially less versatile.
1-Ethyl-4-ethynylbenzene: Similar in structure but with an ethyl group instead of a butyl group, affecting its physical and chemical properties.
4,4’-(But-1,3-diyn-1-yl)diphenylamine: This compound has an amine group, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
143543-95-7 |
|---|---|
Formule moléculaire |
C22H22 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1-butyl-4-[4-(4-ethylphenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C22H22/c1-3-5-8-20-15-17-22(18-16-20)10-7-6-9-21-13-11-19(4-2)12-14-21/h11-18H,3-5,8H2,1-2H3 |
Clé InChI |
FYJTYNNXUYINGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


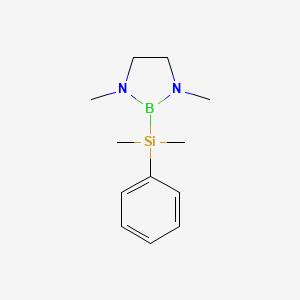
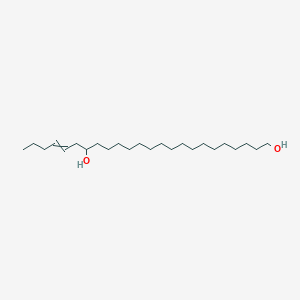
![5-[Chloro(difluoro)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15163396.png)
![Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B15163397.png)
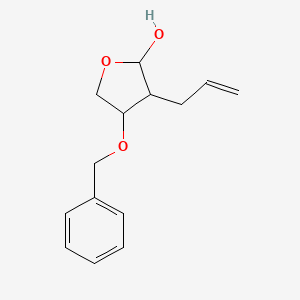
![6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one](/img/structure/B15163407.png)
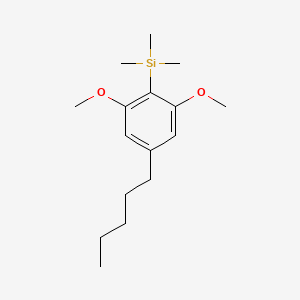
![N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine](/img/structure/B15163416.png)
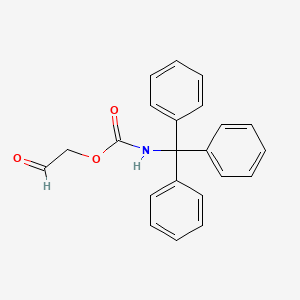
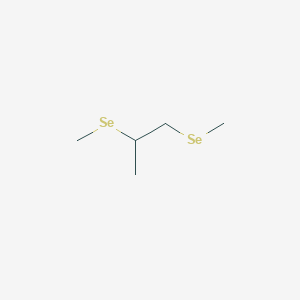
![Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B15163435.png)
![7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one](/img/structure/B15163451.png)
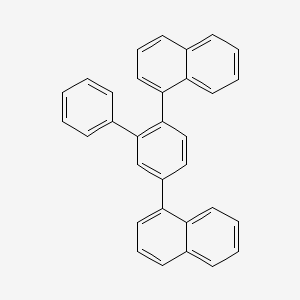
![1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea](/img/structure/B15163457.png)
